molecular formula C24H24F2N2O3 B5219950 1-[2-(difluoromethoxy)benzyl]-N-[3-(2-furyl)phenyl]-4-piperidinecarboxamide

1-[2-(difluoromethoxy)benzyl]-N-[3-(2-furyl)phenyl]-4-piperidinecarboxamide

Cat. No. B5219950
M. Wt: 426.5 g/mol
InChI Key: OGUZWDBGOGUJOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[2-(difluoromethoxy)benzyl]-N-[3-(2-furyl)phenyl]-4-piperidinecarboxamide, also known as JNJ-40411813, is a novel and potent antagonist of the orexin-1 receptor. Orexin-1 receptor antagonists have been shown to have potential therapeutic applications in various disorders such as insomnia, anxiety, and addiction.

Mechanism of Action

1-[2-(difluoromethoxy)benzyl]-N-[3-(2-furyl)phenyl]-4-piperidinecarboxamide is a selective antagonist of the orexin-1 receptor. Orexin-1 receptors are involved in the regulation of wakefulness, arousal, and reward. Antagonism of the orexin-1 receptor has been shown to decrease wakefulness and arousal and reduce drug-seeking behavior.
Biochemical and Physiological Effects
1-[2-(difluoromethoxy)benzyl]-N-[3-(2-furyl)phenyl]-4-piperidinecarboxamide has been shown to decrease wakefulness and arousal in animal models. It has also been shown to reduce drug-seeking behavior in animal models of addiction. 1-[2-(difluoromethoxy)benzyl]-N-[3-(2-furyl)phenyl]-4-piperidinecarboxamide has been shown to have a low potential for abuse and dependence.

Advantages and Limitations for Lab Experiments

1-[2-(difluoromethoxy)benzyl]-N-[3-(2-furyl)phenyl]-4-piperidinecarboxamide has been shown to be a potent and selective antagonist of the orexin-1 receptor. It has been extensively studied in animal models and has shown promising results for its potential therapeutic applications. However, its efficacy and safety in humans are still being studied. 1-[2-(difluoromethoxy)benzyl]-N-[3-(2-furyl)phenyl]-4-piperidinecarboxamide has also been shown to have a short half-life, which may limit its use in clinical settings.

Future Directions

For 1-[2-(difluoromethoxy)benzyl]-N-[3-(2-furyl)phenyl]-4-piperidinecarboxamide include further studies on its efficacy and safety in humans. Studies on the potential use of 1-[2-(difluoromethoxy)benzyl]-N-[3-(2-furyl)phenyl]-4-piperidinecarboxamide in the treatment of depression, schizophrenia, and obesity are also needed. Further studies on the mechanism of action of 1-[2-(difluoromethoxy)benzyl]-N-[3-(2-furyl)phenyl]-4-piperidinecarboxamide and its effects on other neurotransmitter systems may also be useful in understanding its potential therapeutic applications.

Synthesis Methods

1-[2-(difluoromethoxy)benzyl]-N-[3-(2-furyl)phenyl]-4-piperidinecarboxamide was synthesized by Johnson & Johnson Pharmaceutical Research and Development. The synthesis method involves the reaction of 1-(2-bromo-4,5-difluorobenzyl)piperidine with 3-(2-furyl)aniline in the presence of a palladium catalyst to form the intermediate compound. The intermediate compound is then reacted with N-boc-piperidine-4-carboxylic acid to form 1-[2-(difluoromethoxy)benzyl]-N-[3-(2-furyl)phenyl]-4-piperidinecarboxamide.

Scientific Research Applications

1-[2-(difluoromethoxy)benzyl]-N-[3-(2-furyl)phenyl]-4-piperidinecarboxamide has been extensively studied for its potential therapeutic applications in various disorders. Studies have shown that orexin-1 receptor antagonists have potential therapeutic applications in insomnia, anxiety, and addiction. 1-[2-(difluoromethoxy)benzyl]-N-[3-(2-furyl)phenyl]-4-piperidinecarboxamide has also been studied for its potential use in the treatment of depression, schizophrenia, and obesity.

properties

IUPAC Name

1-[[2-(difluoromethoxy)phenyl]methyl]-N-[3-(furan-2-yl)phenyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24F2N2O3/c25-24(26)31-22-8-2-1-5-19(22)16-28-12-10-17(11-13-28)23(29)27-20-7-3-6-18(15-20)21-9-4-14-30-21/h1-9,14-15,17,24H,10-13,16H2,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGUZWDBGOGUJOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NC2=CC=CC(=C2)C3=CC=CO3)CC4=CC=CC=C4OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[2-(difluoromethoxy)benzyl]-N-[3-(2-furyl)phenyl]-4-piperidinecarboxamide

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